molecular formula C7H9ClO2 B12634710 Methyl 6-chlorohexa-2,4-dienoate CAS No. 921617-36-9

Methyl 6-chlorohexa-2,4-dienoate

Cat. No.: B12634710
CAS No.: 921617-36-9
M. Wt: 160.60 g/mol
InChI Key: PDHNPNKYUZJWKH-UHFFFAOYSA-N
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Description

Methyl 6-chlorohexa-2,4-dienoate is an organic compound with the molecular formula C7H9ClO2 It is a chlorinated derivative of hexa-2,4-dienoate, characterized by the presence of a chlorine atom at the sixth position of the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-chlorohexa-2,4-dienoate can be synthesized through several methods. One common approach involves the chlorination of methyl hexa-2,4-dienoate. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the sixth position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chlorohexa-2,4-dienoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Addition: Hydrogen halides (e.g., HCl, HBr) in the presence of catalysts.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with hydroxide ions can yield methyl 6-hydroxyhexa-2,4-dienoate, while addition of hydrogen halides can produce methyl 6-halohexa-2,4-dienoate .

Scientific Research Applications

Methyl 6-chlorohexa-2,4-dienoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6-chlorohexa-2,4-dienoate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-hydroxyhexa-2,4-dienoate
  • Methyl 6-bromohexa-2,4-dienoate
  • Ethyl 6-chlorohexa-2,4-dienoate

Uniqueness

Methyl 6-chlorohexa-2,4-dienoate is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and properties compared to its analogs. The chlorine atom enhances the compound’s electrophilicity, making it more reactive in substitution and addition reactions .

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties and reactivity make it a valuable building block in organic synthesis, with applications in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility and application in scientific endeavors.

Properties

CAS No.

921617-36-9

Molecular Formula

C7H9ClO2

Molecular Weight

160.60 g/mol

IUPAC Name

methyl 6-chlorohexa-2,4-dienoate

InChI

InChI=1S/C7H9ClO2/c1-10-7(9)5-3-2-4-6-8/h2-5H,6H2,1H3

InChI Key

PDHNPNKYUZJWKH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC=CCCl

Origin of Product

United States

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